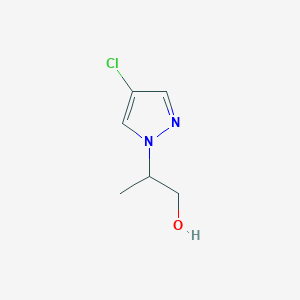![molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-N-(4-Chlorobutenyl)phthalimide: is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is a derivative of phthalimide, which is a well-known class of organic molecules found in various pharmaceuticals, natural products, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(4-Chlorobutenyl)phthalimide can be achieved through several methods. One common synthetic route involves the reaction of 2-buten-1-amine, 4-chloro- with N-carbethoxyphthalimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran at room temperature for 48 hours . This method yields the desired product with a yield of approximately 63%.
Industrial Production Methods: While specific industrial production methods for cis-N-(4-Chlorobutenyl)phthalimide are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. Industrial production may also involve scaling up the reaction using larger reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: cis-N-(4-Chlorobutenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobutenyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
cis-N-(4-Chlorobutenyl)phthalimide has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: cis-N-(4-Chlorobutenyl)phthalimide is used in the production of agrochemicals, polymers, and dyes.
Wirkmechanismus
The mechanism of action of cis-N-(4-Chlorobutenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
- N-Butylphthalimide
- N-(4-Chlorobutyl)phthalimide
- N-(4-Bromobutenyl)phthalimide
Comparison: cis-N-(4-Chlorobutenyl)phthalimide is unique due to the presence of the 4-chlorobutenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
InChI-Schlüssel |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


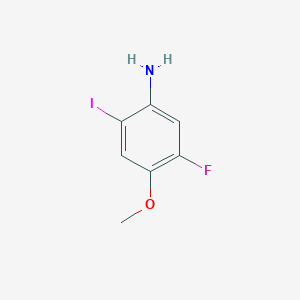
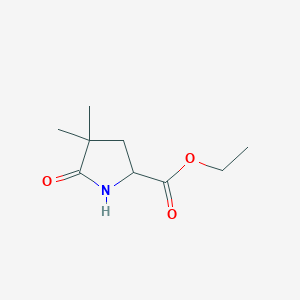
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
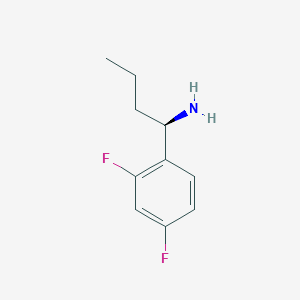

![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
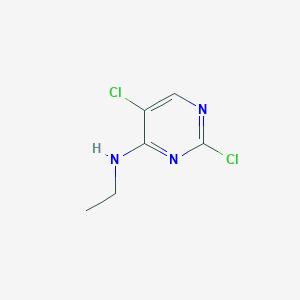
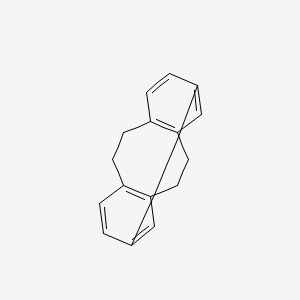
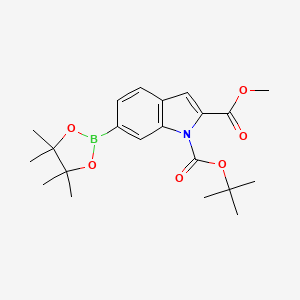

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

